molecular formula C22H24O8 B10838395 (8R,8'R)-4-hydroxycubebinone

(8R,8'R)-4-hydroxycubebinone

Katalognummer B10838395
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: LSSNBHGWOAHIQS-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8R,8’R)-4-Hydroxycubebinone is a lignan compound derived from the plant Piper cubeba. It is known for its potential biological activities, including inhibitory effects on certain enzymes such as CYP3A4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8’R)-4-hydroxycubebinone typically involves the extraction from natural sources like Piper cubeba. The process includes the following steps:

    Extraction: The plant material is subjected to solvent extraction using ethyl acetate.

    Isolation: The extract is then subjected to chromatographic techniques to isolate the compound.

    Purification: Further purification is achieved through recrystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for (8R,8’R)-4-hydroxycubebinone are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(8R,8’R)-4-Hydroxycubebinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(8R,8’R)-4-Hydroxycubebinone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (8R,8’R)-4-hydroxycubebinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on CYP3A4 is believed to occur through binding to the enzyme’s active site, thereby preventing the metabolism of substrates . This interaction can modulate various biological pathways and has implications for drug interactions and therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(8R,8’R)-4-Hydroxycubebinone is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to inhibit CYP3A4 sets it apart from other lignans and sesquiterpenes, making it a valuable compound for further research and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H24O8

Molekulargewicht

416.4 g/mol

IUPAC-Name

(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]oxolan-2-one

InChI

InChI=1S/C22H24O8/c1-25-16-6-12(7-17(26-2)20(16)23)4-14-10-28-22(24)15(14)5-13-8-18(27-3)21-19(9-13)29-11-30-21/h6-9,14-15,23H,4-5,10-11H2,1-3H3/t14-,15+/m0/s1

InChI-Schlüssel

LSSNBHGWOAHIQS-LSDHHAIUSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)OCO4

Kanonische SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.